BU 239 Hydrochloride
Overview
Description
BU 239 Hydrochloride is a potent, highly selective ligand for the imidazoline I2 receptor . It has a high affinity for the imidazoline I2 binding site .
Molecular Structure Analysis
The molecular formula of this compound is C11H10N4.HCl . Its molecular weight is 234.69 .Physical And Chemical Properties Analysis
This compound is soluble up to 50 mM in DMSO . It should be stored in a desiccated state at room temperature .Scientific Research Applications
Neptunium-239 Applications in Solvent Extraction Studies
- Solvent Extraction Behaviors: Neptunium-239 is used as a tracer in studies focusing on its behavior in solvent extraction systems involving different mineral acids and tributyl phosphate (TBP) (Ishimori & Nakamura, 1959).
Plutonium-239 Applications in Spectrophotometry and Toxicology
- Spectrophotometric Determination: Plutonium-239's spectrum, particularly in chloride forms, is key in spectrophotometric methods for determining its concentration in various samples (Temer & Walker, 1994).
- Biological Action Studies: Research on the biological action of 239Pu, including its toxicology and distribution in the body through different pathways, has been a significant area of study (Moskalev, 1972).
Plutonium-239 in Environmental and Phytoremediation Research
- Environmental Monitoring: Plutonium-239's presence in environmental samples, such as in mussel watch programs and ice cores, has been monitored to understand its distribution and impact (Farrington et al., 1983); (Arienzo et al., 2016).
- Phytoremediation: The potential of certain plants, like Vetiveria zizanoides, for the phytoremediation of Plutonium-239 has been explored, demonstrating the plant's ability to remove Pu from solutions and soil (Singh et al., 2016).
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMMIEICYUXMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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